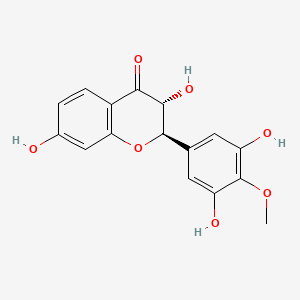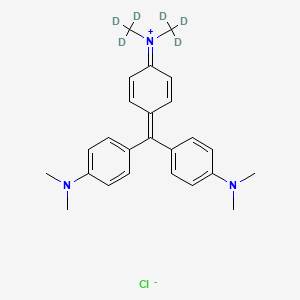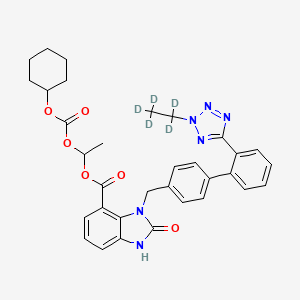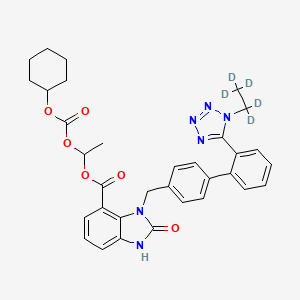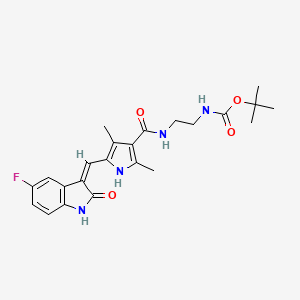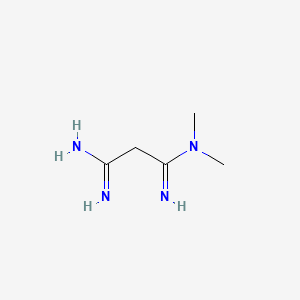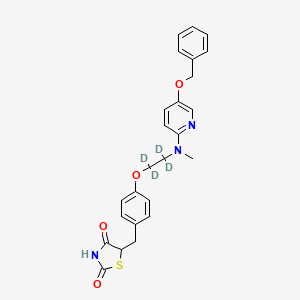
5-Benzyloxy Rosiglitazone-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzyloxy Rosiglitazone-d4: is a stable isotope-labeled compound, specifically a deuterated form of 5-Benzyloxy Rosiglitazone. It is a derivative of Rosiglitazone, a well-known thiazolidinedione class drug used for the treatment of type 2 diabetes mellitus. The compound is primarily used in scientific research for various analytical and experimental purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyloxy Rosiglitazone-d4 involves multiple steps, starting from commercially available starting materials. The key steps include cyclization, alkylation, etherification, condensation, and reduction. Each step is optimized for yield and purity, often involving specific reagents and conditions to ensure the incorporation of deuterium atoms .
Industrial Production Methods: For industrial production, the synthesis is scaled up using a linear synthesis route. This method is preferred due to its reliability and efficiency. The process avoids the use of column chromatography in the final steps, making it more suitable for large-scale production. Water is often used as a green solvent to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 5-Benzyloxy Rosiglitazone-d4 undergoes various chemical reactions, including:
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Often involves nucleophilic substitution reactions using reagents like sodium methoxide or potassium carbonate.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, 5-Benzyloxy Rosiglitazone-d4 is used as a reference standard for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Its stable isotope labeling allows for precise quantification and structural analysis.
Biology: In biological research, the compound is used to study metabolic pathways and enzyme kinetics. Its deuterium labeling helps in tracing metabolic processes and understanding the biochemical interactions.
Medicine: In medical research, this compound is used to investigate the pharmacokinetics and pharmacodynamics of Rosiglitazone derivatives. It helps in understanding the drug’s absorption, distribution, metabolism, and excretion.
Industry: In the industrial sector, the compound is used for quality control and validation of analytical methods. Its stable isotope labeling ensures accurate and reliable data for various applications.
Mechanism of Action
5-Benzyloxy Rosiglitazone-d4, like its parent compound Rosiglitazone, acts as an agonist for the peroxisome proliferator-activated receptor gamma (PPARγ). This receptor is involved in the regulation of glucose and lipid metabolism. Activation of PPARγ improves insulin sensitivity and reduces blood glucose levels. Additionally, the compound exhibits anti-inflammatory effects by modulating the nuclear factor kappa-B (NFκB) pathway .
Comparison with Similar Compounds
Rosiglitazone: The parent compound, primarily used for treating type 2 diabetes.
Pioglitazone: Another thiazolidinedione with similar glucose-lowering effects.
Troglitazone: An older thiazolidinedione, withdrawn from the market due to safety concerns.
Uniqueness: 5-Benzyloxy Rosiglitazone-d4 is unique due to its stable isotope labeling, which makes it particularly valuable for research applications. The deuterium atoms provide distinct advantages in analytical techniques, allowing for more precise and accurate measurements compared to non-labeled compounds.
Properties
IUPAC Name |
5-[[4-[1,1,2,2-tetradeuterio-2-[methyl-(5-phenylmethoxypyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S/c1-28(23-12-11-21(16-26-23)32-17-19-5-3-2-4-6-19)13-14-31-20-9-7-18(8-10-20)15-22-24(29)27-25(30)33-22/h2-12,16,22H,13-15,17H2,1H3,(H,27,29,30)/i13D2,14D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGXYHHMXZGCQF-RYIWKTDQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=NC=C(C=C3)OCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)N(C)C3=NC=C(C=C3)OCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
